molecular formula C9H11ClF3N B13483243 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B13483243
M. Wt: 225.64 g/mol
InChI Key: ZPVCSLVVCUVBQL-UHFFFAOYSA-N
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Description

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a methanamine group

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-6-2-3-8(9(10,11)12)4-7(6)5-13;/h2-4H,5,13H2,1H3;1H

InChI Key

ZPVCSLVVCUVBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves several steps. One common method includes the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of interest due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and bioactivity. The presence of the methyl group at the ortho position can also affect its steric and electronic properties.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that the trifluoromethyl group can enhance the antimicrobial properties of phenyl derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

Compound Activity Reference
This compoundModerate to high antimicrobial activity
Trifluoromethyl analogsEnhanced activity compared to non-fluorinated compounds

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially altering the conformation of target proteins and modulating their activity.

Case Studies

  • Antichlamydial Activity
    A study investigating the antichlamydial properties of related compounds found that those with trifluoromethyl substitutions exhibited significant efficacy against Chlamydia trachomatis. The presence of the trifluoromethyl group was crucial for activity, highlighting its importance in drug design for targeting this pathogen .
  • In Vivo Efficacy
    In vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of similar compounds in animal models. For example, a derivative with a trifluoromethyl group was shown to reduce parasite burden significantly in a mouse model of visceral leishmaniasis, demonstrating its potential as a therapeutic agent .

Toxicity and Safety Profile

Preliminary studies indicate that while this compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Toxicity assessments in human cell lines and model organisms are essential for determining safe dosage ranges for potential therapeutic use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.